N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine
Overview
Description
N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine is a synthetic compound with the molecular formula C33H31N3O5 and a molecular weight of 549.62. This compound is primarily used in proteomics research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine typically involves the coupling of 1-pyrenebutyric acid with glycylglycyl-L-phenylalanine. The reaction is carried out under controlled conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the investigation of protein-protein interactions and enzyme activities.
Industry: Utilized in the development of biosensors and analytical devices.
Mechanism of Action
The mechanism by which N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine exerts its effects involves its ability to interact with specific molecular targets. The pyrene moiety allows for strong π-π interactions with aromatic amino acids in proteins, facilitating the study of protein structures and functions. Additionally, the compound can be used to track molecular pathways and interactions due to its fluorescent properties .
Comparison with Similar Compounds
Similar Compounds
- N-4-(1-Pyrene)butyroylglycylglycyl-L-tyrosine
- N-4-(1-Pyrene)butyroylglycylglycyl-L-tryptophan
- N-4-(1-Pyrene)butyroylglycylglycyl-L-histidine
Uniqueness
N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine is unique due to its specific combination of pyrene and phenylalanine, which provides distinct fluorescent properties and strong interactions with aromatic residues in proteins. This makes it particularly useful in proteomics and molecular biology research .
Properties
IUPAC Name |
(2S)-3-phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3O5/c37-28(34-19-29(38)35-20-30(39)36-27(33(40)41)18-21-6-2-1-3-7-21)11-5-8-22-12-13-25-15-14-23-9-4-10-24-16-17-26(22)32(25)31(23)24/h1-4,6-7,9-10,12-17,27H,5,8,11,18-20H2,(H,34,37)(H,35,38)(H,36,39)(H,40,41)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTURFCDSXIXFGP-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662179 | |
Record name | N-[4-(Pyren-1-yl)butanoyl]glycylglycyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228414-53-7 | |
Record name | L-Phenylalanine, N-[1-oxo-4-(1-pyrenyl)butyl]glycylglycyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=228414-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(Pyren-1-yl)butanoyl]glycylglycyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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